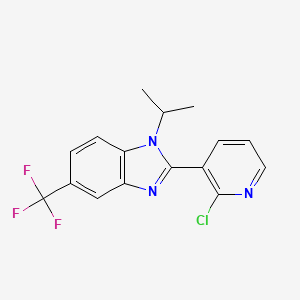
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole (CIPT-BF3) is a novel small molecule that has recently been developed as a potential therapeutic agent for the treatment of a variety of diseases. CIPT-BF3 is a member of the benzimidazole family and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. CIPT-BF3 has also been shown to have potential applications in the field of drug delivery.
Applications De Recherche Scientifique
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been extensively studied in recent years due to its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been shown to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole a potential candidate for the treatment of Alzheimer's disease. Furthermore, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This makes 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is not yet fully understood. However, it is thought to act by binding to the active site of AChE and COX-2 enzymes, thereby inhibiting their activity. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to interact with several other proteins, including the transcription factor NF-κB, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to have a wide range of biochemical and physiological effects. In animal models, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to reduce inflammation and inhibit tumor growth. It has also been found to have anti-bacterial properties and to inhibit the growth of several bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to reduce the levels of pro-inflammatory mediators, such as prostaglandins and cytokines, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is its versatility and efficacy in a variety of laboratory experiments. It has been found to be a potent inhibitor of AChE and COX-2 enzymes, which makes it a useful tool for studying the mechanisms of these enzymes. In addition, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This makes it a useful tool for studying the mechanisms of these processes.
However, there are a few limitations to using 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole in laboratory experiments. Firstly, it is a relatively new compound and its long-term safety and toxicity have yet to be fully established. Secondly, its solubility in water is low, which can make it difficult to use in certain experiments. Finally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
The potential applications of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole are vast and there are numerous potential future directions for research. One potential future direction is to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a novel therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to be a potent inhibitor of AChE. Another potential future direction is to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to be a potent inhibitor of COX-2. Additionally, further research is needed to investigate the long-term safety and toxicity of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole, as well as its mechanism of action. Finally, further research is needed to investigate the potential of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole as a drug delivery system, as it has been found to possess a wide range of biological activities.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is relatively simple and can be accomplished in a few steps. The first step involves the reaction of 2-chloro-3-pyridine and 1-isopropyl-5-trifluoromethylbenzimidazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c1-9(2)23-13-6-5-10(16(18,19)20)8-12(13)22-15(23)11-4-3-7-21-14(11)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQHAOKJCOJPLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

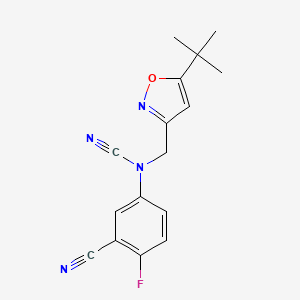
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
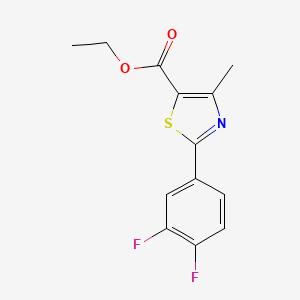
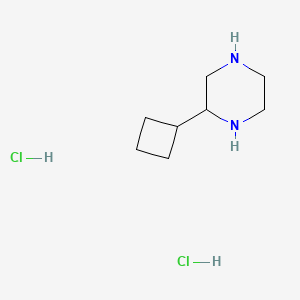
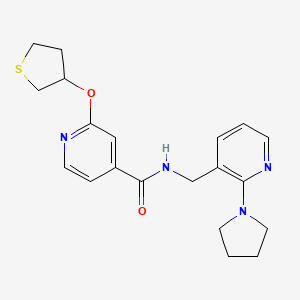
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)
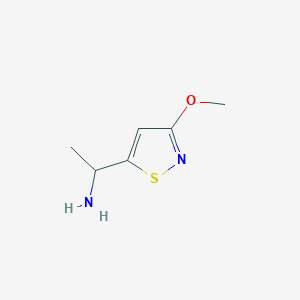

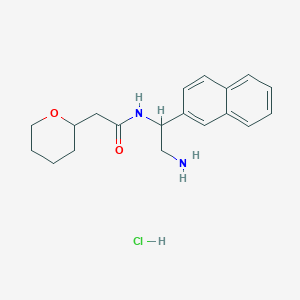
![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

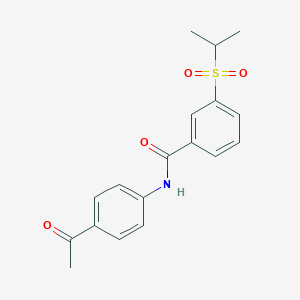
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)
